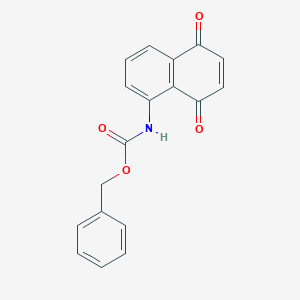
5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone, commonly known as CBQ or CBZ-NQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of naphthoquinones and has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of CBQ is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress leads to the activation of signaling pathways that ultimately result in cell death.
Efectos Bioquímicos Y Fisiológicos
CBQ has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that CBQ inhibits the activity of various enzymes, including NADH oxidase and xanthine oxidase. Moreover, CBQ has been found to induce the expression of genes involved in oxidative stress response and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBQ is its ability to selectively induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, CBQ has been found to exhibit cytotoxic effects on normal cells as well, limiting its potential use in clinical settings. Moreover, CBQ is highly reactive and can generate ROS, which can interfere with the results of certain lab experiments.
Direcciones Futuras
There are several future directions for the study of CBQ. One potential area of research is the development of new anticancer drugs based on CBQ. Moreover, the use of CBQ as a potential antibiotic agent warrants further investigation. Additionally, the development of new synthetic methods for CBQ and its derivatives can lead to the discovery of new compounds with unique properties.
Métodos De Síntesis
The synthesis of CBQ involves the reaction of 5-amino-1,4-naphthoquinone with benzyl chloroformate, followed by purification using column chromatography. This method yields CBZ-NQ with a purity of up to 95%.
Aplicaciones Científicas De Investigación
CBQ has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CBQ has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Moreover, CBQ has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
129112-30-7 |
|---|---|
Nombre del producto |
5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone |
Fórmula molecular |
C18H13NO4 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
benzyl N-(5,8-dioxonaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C18H13NO4/c20-15-9-10-16(21)17-13(15)7-4-8-14(17)19-18(22)23-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,22) |
Clave InChI |
HWUUKAGLKUIYFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C(=O)C=CC3=O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C(=O)C=CC3=O |
Otros números CAS |
129112-30-7 |
Sinónimos |
5-(N-carbobenzyloxyamino)-1,4-naphthoquinone 5-CBON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



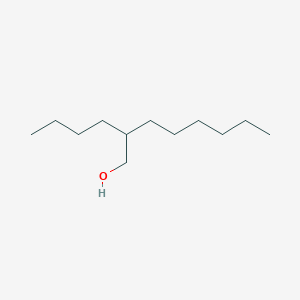
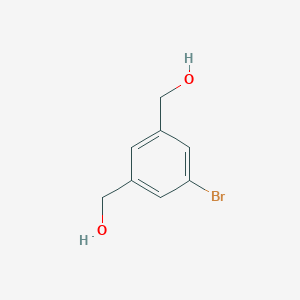
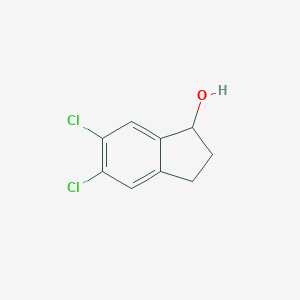
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)
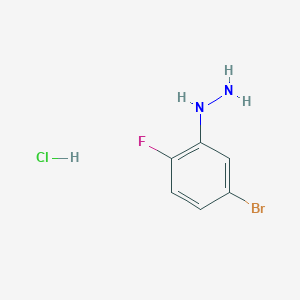
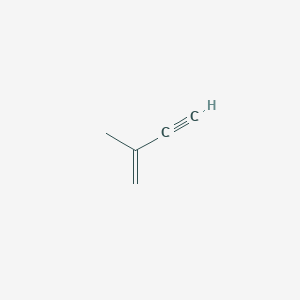
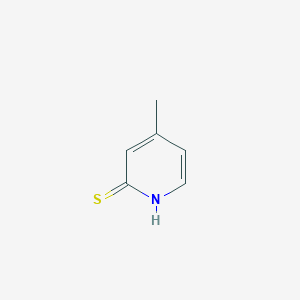
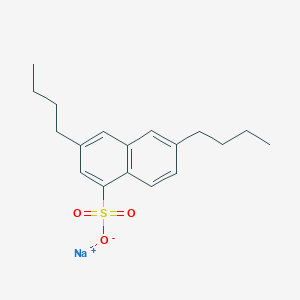
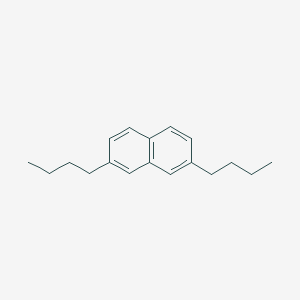
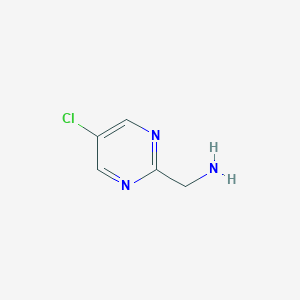
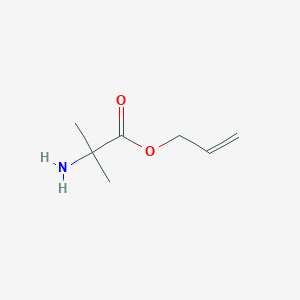
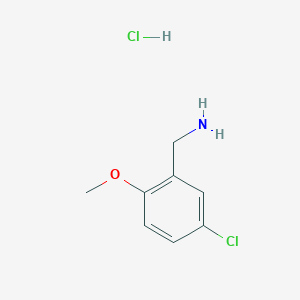
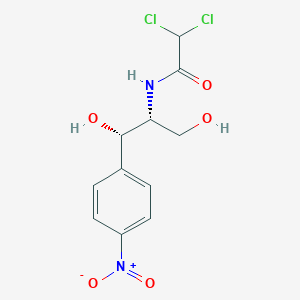
![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)